2-[7-(azepan-1-yl)-7-oxoheptyl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a seven-membered azepane ring and an isoindole-1,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the azepane ring can be introduced through a [1,7]-electrocyclization reaction, followed by the attachment of the isoindole-1,3-dione moiety through a series of condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, recrystallization, and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the azepane ring or the isoindole-1,3-dione moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets. The azepane ring and isoindole-1,3-dione moiety can interact with enzymes, receptors, or other proteins, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(AZEPAN-1-YL)ETHYL METHACRYLATE: Another compound featuring an azepane ring, used in polymer chemistry.
BENZO[D]THIAZOL-2(3H)-ONE DERIVATIVES: Compounds with similar structural features, investigated for their biological activity.
Uniqueness
2-[7-(AZEPAN-1-YL)-7-OXOHEPTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its combination of the azepane ring and isoindole-1,3-dione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H28N2O3 |
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Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-[7-(azepan-1-yl)-7-oxoheptyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H28N2O3/c24-19(22-14-8-3-4-9-15-22)13-5-1-2-10-16-23-20(25)17-11-6-7-12-18(17)21(23)26/h6-7,11-12H,1-5,8-10,13-16H2 |
InChI Key |
LDAFJXXORHADTD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C(=O)CCCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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